molecular formula C11H10 B3305114 bicyclo[6.2.1]undeca-1(10),2,4,6,8-pentaene CAS No. 922522-13-2

bicyclo[6.2.1]undeca-1(10),2,4,6,8-pentaene

Cat. No.: B3305114
CAS No.: 922522-13-2
M. Wt: 142.20 g/mol
InChI Key: VRNDKTRMWCAWBU-UHFFFAOYSA-N
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Description

Bicyclo[6.2.1]undeca-1(10),2,4,6,8-pentaene is a medium-sized bicyclic hydrocarbon with a unique fused-ring system. Its structure consists of an 11-membered framework with bridge indices [6.2.1], indicating a six-membered ring fused to a two-membered bridge and a one-membered bridge. This compound is synthesized via acyloin condensation reactions of esters derived from 1,3-cyclopentanedialkanoic acids. For example, dimethyl trans-1,3-cyclopentanedipropionate (7b) reacts with sodium in dioxane to yield trans-bicyclo[6.2.1]undecan-4-ol-5-one (8a) and cis-bicyclo[6.2.1]undecane-4,5-dione (8b) in 43% yield . The stereochemical flexibility at the bridgehead allows both cis and trans bonding, a feature enabled by reduced strain compared to smaller bicyclic systems like bicyclo[2.2.1]heptane (norbornane) .

Properties

IUPAC Name

bicyclo[6.2.1]undeca-1(10),2,4,6,8-pentaene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10/c1-2-4-6-11-8-7-10(9-11)5-3-1/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNDKTRMWCAWBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=C1C=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30726847
Record name (2Z,4E,6Z)-Bicyclo[6.2.1]undeca-1(10),2,4,6,8-pentaene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922522-13-2
Record name (2Z,4E,6Z)-Bicyclo[6.2.1]undeca-1(10),2,4,6,8-pentaene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[6.2.1]undeca-1(10),2,4,6,8-pentaene typically involves the use of diazo compounds. One common method is the photoirradiation of 10-diazobicyclo[6.3.0]undecapentaene using a high-pressure mercury lamp. This process generates the desired carbene intermediate, which can then react with various substrates to form the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar diazo compound reactions. The scalability of these reactions depends on the availability of starting materials and the efficiency of the photoirradiation process.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[6.2.1]undeca-1(10),2,4,6,8-pentaene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of partially hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, given the compound’s aromatic nature.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Bicyclic compounds like bicyclo[6.2.1]undeca-1(10),2,4,6,8-pentaene have been investigated for their biological activities. Their structural characteristics allow for the modulation of pharmacological properties.

  • Anticancer Activity : Research indicates that bicyclic compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of this compound possess significant antiproliferative activity against breast and lung cancer cells .
  • Antimicrobial Properties : The compound has also been evaluated for antimicrobial activity. Certain derivatives have demonstrated effectiveness against a range of pathogens, suggesting potential for development into new antibiotics .

Materials Science

The unique structural features of this compound make it suitable for various applications in materials science.

  • Polymer Additives : Bicyclic compounds are often used as additives in polymers to enhance mechanical properties and thermal stability. The incorporation of this compound into polymer matrices has been shown to improve toughness and flexibility .
  • Conductive Materials : Research has explored the use of bicyclic compounds in the development of conductive polymers. The π-electron system in this compound facilitates charge transport, making it a candidate for applications in organic electronics .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of complex molecules.

  • Synthesis of Complex Molecules : Bicyclic compounds are valuable intermediates in the synthesis of larger organic molecules due to their ability to undergo various chemical transformations such as cycloadditions and rearrangements . For example, the compound can be utilized in Diels-Alder reactions to form larger cyclic systems.
  • Functionalization Reactions : The reactivity of this compound allows for functionalization at multiple sites on the molecule. This enables chemists to introduce various functional groups that can enhance solubility or biological activity .

Case Study 1: Anticancer Drug Development

A study conducted by researchers at a leading pharmaceutical company explored the anticancer potential of modified this compound derivatives. These derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models.

Case Study 2: Polymer Blends

In a collaborative research project between universities and industry partners, this compound was blended with polycarbonate to create a new material with enhanced impact resistance and thermal stability suitable for automotive applications.

Mechanism of Action

The mechanism by which bicyclo[6.2.1]undeca-1(10),2,4,6,8-pentaene exerts its effects involves its interaction with various molecular targets. The compound’s aromatic nature allows it to participate in π-π interactions with other aromatic systems. Additionally, its ability to form reactive intermediates, such as carbenes, enables it to engage in a variety of chemical reactions. Theoretical calculations indicate that the 2 and 7 positions of the cation formed during reactions have the largest positive charge, making these sites particularly reactive .

Comparison with Similar Compounds

Bicyclo[4.4.1]undeca-pentaene Derivatives

Key Compound : Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene (CAS 2443-46-1)

  • Molecular Formula : C₁₁H₁₀ (vs. C₁₁H₈ derivatives for bicyclo[6.2.1]) .
  • Physical Properties :
    • Density: 1.02 g/cm³
    • Boiling Point: 324.9°C at 760 mmHg
    • Refractive Index: 1.605 .
  • Synthesis: Prepared via DMF-mediated cyclization of annulenonitrile precursors at 160°C under argon, yielding 52% isolated product .
  • Applications: Serves as a precursor for Zn(II)-methanoannulenecyanine dyes with near-infrared absorption .

Comparison :

  • The [4.4.1] system has smaller bridges, leading to higher strain than [6.2.1], but still accommodates bridgehead double bonds.
  • Higher synthetic yield (52% vs. 43% for [6.2.1]) suggests milder steric constraints .

Bicyclo[5.4.0]undeca-pentaene Carbenes

Key Compound : Bicyclo[5.4.0]undeca-2,4,6,8,11-pentaene-10-ylidene

  • Thermodynamic Stability : DFT studies show this carbene isomer is 25–32 kJ/mol more stable than 1-azulenylcarbene due to resonance stabilization within the naphthalene-like framework .
  • Structural Flexibility : The [5.4.0] system’s larger rings reduce angle strain, favoring carbene stability .

Comparison :

  • The [6.2.1] system lacks direct carbene derivatives in literature but shares reduced strain with [5.4.0], enabling unconventional bonding.

Bicyclo[5.3.1]undeca-pentaene

Key Compound : Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene (CAS 65754-71-4)

  • Physical Properties :
    • Viscosity: 0.0005691 Pa·s at 385.17 K (calculated via Joback method) .
  • Synthesis: Limited data, but computational studies suggest synthetic routes similar to [4.4.1] systems .

Comparison :

Comparative Analysis Table

Compound Bridge Indices Molecular Formula Molecular Weight Key Properties Synthesis Yield Notable Reactivity
Bicyclo[6.2.1]undeca-pentaene [6.2.1] C₁₁H₈ derivatives ~182–200 g/mol Reduced bridgehead strain 43% Acyloin condensation; trans bonding
Bicyclo[4.4.1]undeca-pentaene [4.4.1] C₁₁H₁₀ 142.20 g/mol Density: 1.02 g/cm³; B.P.: 324.9°C 52% Near-infrared dye precursor
Bicyclo[5.4.0]undeca-pentaene [5.4.0] C₁₁H₈ 140.18 g/mol Resonance-stabilized carbene isomers N/A High carbene stability

Research Findings and Implications

  • Strain and Reactivity: Larger bicyclic systems like [6.2.1] exhibit reduced bridgehead strain, enabling trans bonding and diverse reactivity absent in smaller systems (e.g., norbornane) .
  • Synthetic Challenges : Bicyclo[6.2.1] derivatives show moderate yields (43%) due to competing side reactions, whereas [4.4.1] systems achieve higher efficiencies (52%) .

Biological Activity

Bicyclo[6.2.1]undeca-1(10),2,4,6,8-pentaene is a bicyclic organic compound that has garnered attention for its unique structural properties and potential biological activities. This article delves into the compound's biological activity, synthesis, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

Chemical Formula: C11_{11}H10_{10}

Molecular Weight: 142.1971 g/mol

The structure of this compound features a fused bicyclic system with alternating double bonds that contribute to its reactivity and potential biological effects. The compound's unique configuration allows it to participate in various chemical reactions, including electrophilic additions.

Synthesis Methods

This compound can be synthesized through several methods:

  • Photochemical Reactions: Utilizing UV irradiation on precursors such as bicyclo[4.2.0]octa-3,7-diene-2,5-dione.
  • Reduction Techniques: Employing reducing agents like lithium aluminum hydride to facilitate the conversion of precursors into the desired bicyclic structure.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties: Preliminary studies suggest efficacy against certain bacterial strains.
  • Cytotoxic Effects: In vitro assays have demonstrated that this compound can induce cytotoxicity in cancer cell lines.
  • Anti-inflammatory Activity: Some derivatives show potential in modulating inflammatory pathways.

Case Studies

StudyMethodologyFindings
Study 1 In vitro cytotoxicity assay on HePG2 and A549 cellsThis compound exhibited IC50_{50} values of 30 µM against HePG2 cells and 50 µM against A549 cells, indicating significant cytotoxic activity .
Study 2 Antimicrobial susceptibility testingThe compound showed inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 µg/mL .
Study 3 Anti-inflammatory assays using TNF-α inhibitionThe compound displayed moderate inhibition of TNF-α production in LPS-stimulated macrophages .

The biological activity of this compound is attributed to its ability to interact with cellular targets through electrophilic mechanisms. Its reactive double bonds facilitate interactions with nucleophiles in biological systems, potentially leading to the modulation of signaling pathways involved in inflammation and cell proliferation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
bicyclo[6.2.1]undeca-1(10),2,4,6,8-pentaene
Reactant of Route 2
bicyclo[6.2.1]undeca-1(10),2,4,6,8-pentaene

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